Ethyl 3-methyl-5-(naphthalene-2-carbonylamino)thiophene-2-carboxylate
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Overview
Description
Ethyl 3-methyl-5-(naphthalene-2-carbonylamino)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methyl-5-(naphthalene-2-carbonylamino)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method involves the acylation of 3-methylthiophene-2-carboxylate with naphthalene-2-carbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting intermediate is then subjected to esterification with ethanol in the presence of a catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-5-(naphthalene-2-carbonylamino)thiophene-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Ethyl 3-methyl-5-(naphthalene-2-carbonylamino)thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-5-(naphthalene-2-carbonylamino)thiophene-2-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The thiophene ring and naphthalene moiety are likely involved in these interactions, contributing to the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-methylthiophene-2-carboxylate: Lacks the naphthalene-2-carbonylamino group, resulting in different chemical properties and applications.
Naphthalene-2-carbonyl chloride: Used as a reagent in the synthesis of the target compound but has distinct reactivity and applications.
Thiophene-2-carboxylate derivatives: Share the thiophene core but differ in substituents, leading to varied chemical behavior and uses.
Uniqueness
Ethyl 3-methyl-5-(naphthalene-2-carbonylamino)thiophene-2-carboxylate is unique due to the combination of the thiophene ring and naphthalene moiety, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
IUPAC Name |
ethyl 3-methyl-5-(naphthalene-2-carbonylamino)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-3-23-19(22)17-12(2)10-16(24-17)20-18(21)15-9-8-13-6-4-5-7-14(13)11-15/h4-11H,3H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRUQMUGNGVDKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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